molecular formula C19H18F2N4O4 B13360230 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13360230
M. Wt: 404.4 g/mol
InChI Key: ZRLHFXRTJGDKRG-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound with a complex structure It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two aromatic rings substituted with methoxy and difluoromethoxy groups

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Substitution reactions: The aromatic rings are functionalized with methoxy and difluoromethoxy groups using appropriate reagents such as methanol and difluoromethyl ether in the presence of catalysts.

    Coupling reactions: The final step involves coupling the triazole ring with the substituted aromatic rings using coupling agents like carbodiimides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms, particularly those involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The aromatic rings and substituents can interact with hydrophobic pockets or aromatic residues in proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole-containing compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring but different substituents.

    Voriconazole: Another antifungal agent with a triazole ring and distinct aromatic substituents.

    1,2,4-Triazole: The parent compound of the triazole family, which serves as a building block for many derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.

Properties

Molecular Formula

C19H18F2N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O4/c1-11-22-17(18(26)23-15-10-14(27-2)8-9-16(15)28-3)24-25(11)12-4-6-13(7-5-12)29-19(20)21/h4-10,19H,1-3H3,(H,23,26)

InChI Key

ZRLHFXRTJGDKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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